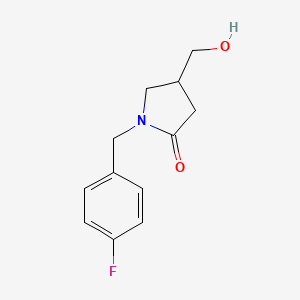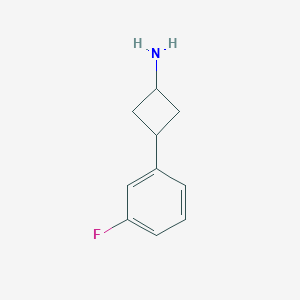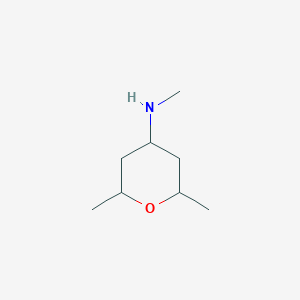
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, 1,2,3-triazole derivatives can be synthesized through various methods. For example, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis
The molecular structure of this compound would likely be confirmed using spectroscopic techniques such as IR, 1H-NMR, and mass spectroscopy, as well as elemental analysis .Aplicaciones Científicas De Investigación
Anticancer Activity
Compounds containing triazole and imidazole moieties have been synthesized and evaluated for their anticancer activity . The derivatives of these compounds show different biological activities, including anticancer .
Antimicrobial Activity
These compounds also exhibit antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs .
Analgesic and Anti-inflammatory Activity
Triazole and imidazole derivatives have been found to possess analgesic and anti-inflammatory properties . This suggests potential applications in pain management and treatment of inflammatory conditions .
Antioxidant Activity
These compounds have been reported to exhibit antioxidant activity . They could be used in the development of drugs for conditions associated with oxidative stress .
Antiviral Activity
Compounds containing triazole and imidazole moieties have shown antiviral properties . They could be explored further for the development of antiviral drugs .
Enzyme Inhibition
These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This suggests potential applications in the treatment of diseases related to these enzymes .
Antitubercular Agents
Triazole and imidazole derivatives have been found to possess antitubercular properties . This suggests potential applications in the treatment of tuberculosis .
Drug Discovery and Organic Synthesis
1,2,3-triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science . This suggests that the compound could have a wide range of applications in these fields .
Propiedades
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(2,4-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N4O/c16-10-3-4-12(13(17)5-10)15(22)20-6-11(7-20)21-8-14(18-19-21)9-1-2-9/h3-5,8-9,11H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSBWJHEPCWPDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CN(C3)C(=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5-Dimethyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2882074.png)
![2-[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2882075.png)

![3-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B2882077.png)
![N-(2,5-dimethylphenyl)-5-methyl-1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2882079.png)


![7-(4-acetylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2882084.png)
![N-(4-acetamidophenyl)-2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2882087.png)
![3-(3-But-3-ynyldiazirin-3-yl)-N-[1-(2-methylsulfonylpyrimidin-4-yl)cyclopropyl]propanamide](/img/structure/B2882088.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2882092.png)

